N-(1H-indazol-6-yl)-2-(2-methoxyphenoxy)acetamide

Description

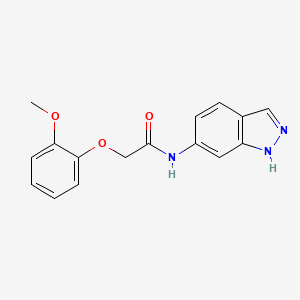

N-(1H-Indazol-6-yl)-2-(2-methoxyphenoxy)acetamide is a heterocyclic compound featuring an indazole core linked via an acetamide bridge to a 2-methoxyphenoxy substituent. The 2-methoxyphenoxy group introduces electron-donating properties and may influence solubility and bioavailability.

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-21-14-4-2-3-5-15(14)22-10-16(20)18-12-7-6-11-9-17-19-13(11)8-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBRISDWBJZWLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1H-indazol-6-yl)-2-(2-methoxyphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 296.32 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with specific receptors, such as P2Y14 receptors, which are implicated in inflammatory responses and cellular signaling pathways .

- Antioxidant Activity : Preliminary studies suggest that it could possess antioxidant properties, contributing to its protective effects against oxidative stress.

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC values were reported to be in the low micromolar range, indicating potent activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various research articles:

- Mechanistic Studies : It is suggested that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Antimicrobial Activity

Emerging evidence supports the antimicrobial efficacy of this compound against several bacterial strains:

- In Vitro Testing : The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Summary Table

Case Study 1: Antitumor Efficacy

A study explored the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with apoptosis being confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation assessed the compound's ability to modulate inflammatory pathways in an animal model of arthritis. Treatment with this compound resulted in a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers.

Comparison with Similar Compounds

Thiadiazole-Based Acetamides ()

Compounds 5k, 5l, and 5m in share the 2-(2-methoxyphenoxy)acetamide moiety but replace the indazole core with a 1,3,4-thiadiazole ring. Key differences include:

| Compound | Core Structure | Substituent on Thiadiazole | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5k | 1,3,4-Thiadiazol-2-yl | Methylthio | 72 | 135–136 |

| 5l | 1,3,4-Thiadiazol-2-yl | Ethylthio | 68 | 138–140 |

| 5m | 1,3,4-Thiadiazol-2-yl | Benzylthio | 85 | 135–136 |

Key Observations :

Benzothiazole Derivatives (–7)

Benzothiazole-based analogs, such as N-(6-trifluoromethylbenzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide () and 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (), highlight:

- Electronic Effects : The trifluoromethyl group in enhances lipophilicity, while the methoxy group in the target compound may improve aqueous solubility .

- Structural Rigidity : The adamantyl group in introduces bulkiness, leading to a high melting point (485–486 K) and stabilized crystal packing via C–H⋯O and S⋯S interactions .

- Synthesis : These compounds are synthesized via imidazole-mediated coupling (), differing from thiadiazole derivatives () that use copper-catalyzed click chemistry .

Indazole-Containing Analogues (–5, 8)

- 2-Chloro-N-(1H-indazol-6-yl)-acetamide (): Replaces the methoxyphenoxy group with a chloro substituent.

- Patent Examples (–5): Compounds like Compound 15 () and Example 121 () incorporate indazole with pyrimidine or triazole extensions.

Triazole-Linked Derivatives ()

Triazole-based compounds (e.g., 6b , 6c ) feature naphthalene and nitro groups. While structurally distinct, their spectroscopic data (e.g., IR C=O stretch at ~1670 cm⁻¹, NMR δ 5.38–5.48 ppm for –CH2– groups) align with acetamide motifs in the target compound, underscoring shared characterization techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.